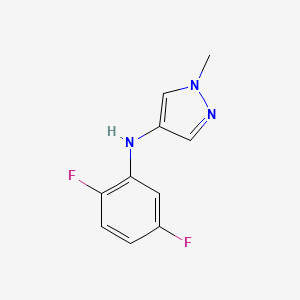
5-(Furan-3-yl)furan-2-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Furan-3-yl)furan-2-carbaldehyde is an organic compound belonging to the class of heterocyclic aromatic compounds known as furans. Furans are characterized by a five-membered ring structure composed of one oxygen atom and four carbon atoms. This compound, specifically, features two furan rings connected via a carbaldehyde group, making it a unique and interesting molecule for various chemical and biological applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Furan-3-yl)furan-2-carbaldehyde can be achieved through several methods. One common approach involves the use of 5-formylfuran-2-ylboronic acid as a starting material. The reaction typically involves the following steps :
Mixing Solvents: At ambient temperature, a mixture of dimethyl sulfoxide (DMSO) and water is prepared.
Addition of Reagents: Under nitrogen protection, 5-formylfuran-2-ylboronic acid is dissolved in the solvent mixture. Palladium acetate and tri-tert-butylphosphonium tetrafluoroborate are added.
Reaction Conditions: The mixture is stirred at ambient temperature, followed by the addition of potassium acetate. The reaction mixture is then heated to 80°C.
Isolation: After the reaction is complete, the mixture is filtered while hot, and the filtrate is cooled to precipitate the product. The solid is then filtered, washed, and dried to obtain this compound with high purity.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would be applied to scale up the laboratory synthesis methods.
化学反应分析
Types of Reactions
5-(Furan-3-yl)furan-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The furan rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: 5-(Furan-3-yl)furan-2-carboxylic acid.
Reduction: 5-(Furan-3-yl)furan-2-methanol.
Substitution: Various substituted furans depending on the electrophile used.
科学研究应用
5-(Furan-3-yl)furan-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the production of fine chemicals and as a building block in organic synthesis.
作用机制
The mechanism of action of 5-(Furan-3-yl)furan-2-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets and pathways. For example, its derivatives have been shown to inhibit bacterial growth by interfering with essential enzymes and cellular processes . The exact molecular targets and pathways can vary depending on the specific derivative and its intended use.
相似化合物的比较
Similar Compounds
Furan-2-carbaldehyde: A simpler compound with one furan ring and an aldehyde group.
5-(4-Hydroxy-6-quinazolinyl)furan-2-carbaldehyde: A more complex compound with additional functional groups and a quinazoline ring.
Uniqueness
5-(Furan-3-yl)furan-2-carbaldehyde is unique due to its dual furan ring structure, which imparts distinct chemical and biological properties
属性
分子式 |
C9H6O3 |
|---|---|
分子量 |
162.14 g/mol |
IUPAC 名称 |
5-(furan-3-yl)furan-2-carbaldehyde |
InChI |
InChI=1S/C9H6O3/c10-5-8-1-2-9(12-8)7-3-4-11-6-7/h1-6H |
InChI 键 |
VHMCPDDOAFXVSQ-UHFFFAOYSA-N |
规范 SMILES |
C1=COC=C1C2=CC=C(O2)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


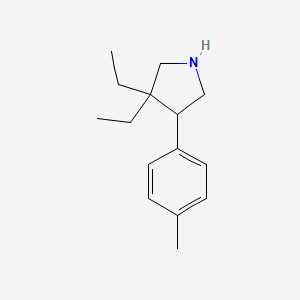

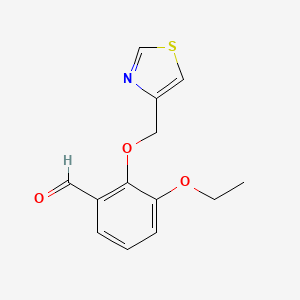
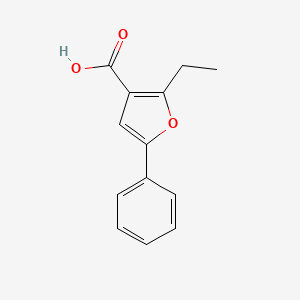

![2-[(3-Chloro-4-fluorophenyl)methyl]-2-methylpyrrolidine](/img/structure/B13201171.png)
![2,2-dimethyl-N-[(3R)-piperidin-3-yl]propanamide](/img/structure/B13201178.png)
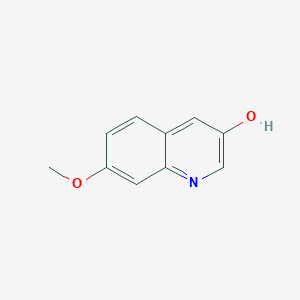
![1-[(2,5-Difluorophenyl)sulfanyl]propan-2-one](/img/structure/B13201189.png)

![tert-butyl N-{[2-(trifluoromethyl)piperidin-3-yl]methyl}carbamate](/img/structure/B13201193.png)


